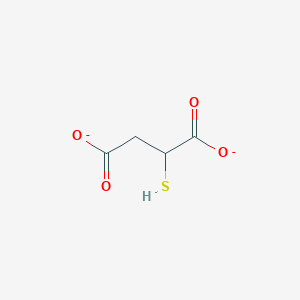

2-Sulfanylbutanedioate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4O4S-2 |

|---|---|

Molecular Weight |

148.14 g/mol |

IUPAC Name |

2-sulfanylbutanedioate |

InChI |

InChI=1S/C4H6O4S/c5-3(6)1-2(9)4(7)8/h2,9H,1H2,(H,5,6)(H,7,8)/p-2 |

InChI Key |

NJRXVEJTAYWCQJ-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])S)C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])S)C(=O)[O-] |

Synonyms |

2-mercaptosuccinate 2-thiomalic acid mercaptosuccinic acid |

Origin of Product |

United States |

Historical Context and Initial Academic Investigations of 2 Sulfanylbutanedioate and Its Analogues

The study of 2-Sulfanylbutanedioate, or thiomalic acid, is rooted in the broader exploration of dicarboxylic acids and their derivatives. Its structure is analogous to malic acid, with a thiol group (-SH) replacing a hydroxyl group (-OH), a substitution that imparts distinct chemical reactivity. wikipedia.org Early academic interest in the compound and its analogues was diverse.

Initial investigations led to the development of important synthetic applications. For instance, this compound serves as a key intermediate in the synthesis of various commercially significant chemicals. wikipedia.org It forms the structural backbone of the widely used organophosphate insecticide malathion (B1675926). wikipedia.orgmdpi.com Furthermore, its ability to chelate metals was harnessed in the pharmaceutical field; the gold salt of thiomalic acid, sodium aurothiomalate (B1210753), was developed as a disease-modifying antirheumatic drug (DMARD) for treating rheumatoid arthritis. wikipedia.orgpharmaffiliates.com These early applications demonstrated the compound's utility and paved the way for more extensive research into its properties and potential uses. A notable synthesis method involves the reaction of maleic anhydride (B1165640) with thiourea (B124793) to produce an intermediate, which is then hydrolyzed under alkaline conditions to yield 2-mercaptosuccinic acid. google.com

Structural Classification and Nomenclature Within Butanedioate and Organosulfur Chemistry

From a nomenclature standpoint, the compound is systematically named 2-Sulfanylbutanedioic acid according to IUPAC rules, a name that clearly defines its structure as a four-carbon dioic acid (butanedioic acid) with a sulfanyl (B85325) (thiol) group at the second carbon position. wikipedia.org However, it is more frequently referred to by its common names, thiomalic acid or 2-mercaptosuccinic acid . wikipedia.orgnih.gov

In the realm of structural classification, 2-Sulfanylbutanedioate holds a place in two major categories of organic chemistry:

Butanedioate Chemistry : It is a derivative of butanedioic acid (commonly known as succinic acid). Its structure consists of a succinic acid backbone where one hydrogen atom on a methylene (B1212753) carbon has been replaced by a thiol group. Its esters, such as diethyl this compound, are also important members of this class. vulcanchem.comnih.gov

Organosulfur Chemistry : The presence of the thiol (-SH) functional group places it squarely within the domain of organosulfur chemistry. wikipedia.org This group is the source of much of the compound's characteristic reactivity, including its ability to form complexes with metal ions and participate in redox reactions. Organosulfur compounds are vital in biochemistry, with the amino acids cysteine and methionine being prominent examples. wikipedia.org

The key chemical and physical properties of this compound are summarized in the interactive table below.

| Property | Value |

| IUPAC Name | 2-Sulfanylbutanedioic acid |

| Common Names | Thiomalic acid, 2-Mercaptosuccinic acid |

| CAS Number | 70-49-5 |

| Molecular Formula | C4H6O4S |

| Molar Mass | 150.15 g·mol−1 |

| Melting Point | 151 to 154 °C (304 to 309 °F) |

Data sourced from multiple references. wikipedia.org

Broadening Research Horizons for 2 Sulfanylbutanedioate: Current Trends and Future Directions

Established Synthetic Routes to this compound Core Structures

The synthesis of the this compound core, also known as thiomalic acid or mercaptosuccinic acid, can be achieved through various established routes. wikipedia.org These methods primarily involve the formation of a carbon-sulfur bond on a four-carbon dicarboxylic acid backbone or the chemical modification of succinic acid precursors.

Carbon-Sulfur Bond Formation Methodologies

The introduction of a thiol group onto a butanedioic acid framework is a key strategy for synthesizing this compound. This is often accomplished by the addition of a sulfur-containing nucleophile to an unsaturated precursor like maleic acid or its anhydride (B1165640).

One common method involves the reaction of maleic acid with hydrogen sulfide (B99878). google.com Another approach utilizes the reaction of maleic anhydride with thiourea (B124793). google.comgoogle.com This latter reaction proceeds through an intermediate, 2-amidinosulfanyl succinic anhydride, which is then hydrolyzed under alkaline conditions to yield this compound. google.com A patent describes a process where maleic anhydride and thiourea react in glacial acetic acid to form the intermediate, which is subsequently hydrolyzed. google.com

Another synthetic pathway involves the reaction of thioacetic acid with maleic acid to produce mercaptosuccinic acid acetate. prepchem.com This intermediate can then undergo alkaline hydrolysis to form the disodium (B8443419) salt of thiomalic acid, which upon acidification, yields this compound. prepchem.com However, the cost and commercial availability of thioacetic acid can be a drawback to this method on a larger scale. prepchem.com

The formation of carbon-sulfur bonds is a fundamental transformation in organic synthesis, and various catalytic systems have been developed to facilitate such reactions. organic-chemistry.orgscirp.orgrsc.org For instance, palladium N-heterocyclic carbene (NHC) complexes have shown high catalytic activity in carbon-sulfur cross-coupling reactions between aryl halides and thiols. organic-chemistry.org While not directly applied to the synthesis of this compound in the provided context, these advanced methodologies represent potential avenues for novel synthetic approaches.

| Starting Material | Reagent(s) | Key Intermediate(s) | Product | Reference(s) |

| Maleic Anhydride | 1. Thiourea2. Alkali | 2-Amidinosulfanyl succinic anhydride | This compound | google.comgoogle.com |

| Maleic Acid | Hydrogen Sulfide | Not specified | This compound | google.com |

| Maleic Acid | Thioacetic Acid | Mercaptosuccinic acid acetate | This compound | prepchem.com |

Modifications of Succinic Acid Derivatives

The synthesis of this compound can also be viewed as a modification of succinic acid derivatives. nih.govresearchgate.netmdpi.comatamanchemicals.com The most common precursor used in this context is maleic anhydride, which is the anhydride of maleic acid, a geometric isomer of fumaric acid, both of which can be derived from succinic acid.

A patented method describes the synthesis of 2-mercaptosuccinic acid starting from maleic anhydride and thiourea. google.com The initial step is an addition reaction to form an intermediate compound, 2-amidinosulfanyl succinic anhydride. google.com This is followed by hydrolysis under alkaline conditions to produce the final product. google.com Another patent outlines a similar process where maleic anhydride is reacted with thiourea, and the resulting product is treated with an alkali, followed by acidification to produce thiomalic acid. google.com

Synthesis of this compound Derivatives and Analogues

The versatile structure of this compound, with its two carboxylic acid groups and a thiol moiety, allows for a wide range of chemical modifications to produce various derivatives and analogues. These modifications include esterification, amidation, phosphorylation, and phosphorothioate (B77711) derivatization.

Esterification and Amidation Strategies for Carboxylic Acid Moieties

The carboxylic acid groups of this compound are readily converted to esters and amides through standard synthetic protocols.

Esterification is a common transformation. For example, diethyl this compound (diethyl mercaptosuccinate) is prepared by the reaction of mercaptosuccinic acid with ethanol (B145695). ncats.iovulcanchem.com This reaction is a type of Fischer esterification, which typically involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, under reflux conditions. scienceready.com.auchemistrystudent.com The synthesis of diethyl 2-mercaptosuccinate can achieve yields exceeding 80% using excess ethanol and a catalytic amount of sulfuric acid. vulcanchem.com Other esters, such as 1,4-bis(3-methylbutyl) this compound, have also been synthesized. matrix-fine-chemicals.com

Amidation of the carboxylic acid groups can be achieved using various methods. lookchemmall.comnih.govorganic-chemistry.org This can involve the activation of the carboxylic acid followed by reaction with an amine. lookchemmall.com Copper-catalyzed amidation reactions have been developed for a range of substrates. nih.govbeilstein-journals.org The selective amidation of one carboxylic acid group over the other, or the formation of diamides, can be controlled by the reaction conditions and the stoichiometry of the reagents.

| Derivative Type | Reactant(s) | Product Example | Reaction Type | Reference(s) |

| Ester | This compound, Ethanol | Diethyl this compound | Fischer Esterification | ncats.iovulcanchem.com |

| Amide | This compound, Amine | N-substituted 2-sulfanylbutanediamide | Amidation | lookchemmall.comorganic-chemistry.org |

Phosphorylation and Phosphorothioate Derivatization Pathways

The thiol group of this compound is a key site for derivatization, particularly for the introduction of phosphorus-containing moieties.

Phosphorothioate derivatization is a notable pathway, leading to compounds with important biological activities. A prominent example is the insecticide malathion, which is diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate. nih.govresearchgate.netresearchgate.net The synthesis of such derivatives involves the formation of a phosphorothioate group attached to the sulfur atom of the this compound backbone.

The synthesis of a related compound, dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate, involves a multi-step process. vulcanchem.com This can include the esterification of butanedioic acid with isopropanol (B130326) to form diisopropyl succinate (B1194679), followed by thiophosphorylation of the central carbon using a reagent like dimethoxyphosphoryl chloride in the presence of a sulfur nucleophile. vulcanchem.com A significant challenge in this synthesis is controlling the regioselectivity of the phosphorylation and preventing hydrolysis of the resulting phosphorothioate group. vulcanchem.com

Regioselective and Stereoselective Synthetic Approaches

Controlling the regioselectivity and stereoselectivity during the synthesis of this compound derivatives is crucial for obtaining specific isomers with desired properties.

Regioselectivity becomes important when derivatizing the two non-equivalent carboxylic acid groups or when introducing substituents onto the carbon backbone. For instance, in the phosphorylation of diisopropyl succinate, controlling which carbon atom the phosphorothioate group attaches to is a key challenge. vulcanchem.com

Stereoselectivity is critical as this compound possesses a chiral center at the carbon atom bearing the thiol group. ethz.chanu.edu.au The synthesis of enantiomerically pure derivatives often requires stereoselective methods. ethz.chanu.edu.aubeilstein-journals.orgresearchgate.net One approach to obtaining a single enantiomer is through the resolution of a racemic mixture. For example, the chemoenzymatic resolution of racemic malathion has been demonstrated using pig liver esterase, which selectively hydrolyzes one enantiomer, leading to the enrichment of the other. researchgate.net Stereoselective synthesis can also be achieved by using chiral starting materials or chiral catalysts. ethz.ch For instance, the synthesis of multifunctional compounds like 2-acyl-3-sulfonamidobut-2-enoates has been achieved with high stereoselectivity. nih.gov

Chemical Reactivity and Mechanistic Investigations of this compound

The chemical behavior of this compound, also known as thiomalic acid or mercaptosuccinic acid, is dictated by its three functional groups: a thiol (sulfanyl), and two carboxylic acids. wikipedia.org This trifunctional nature allows for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions Involving the Sulfanyl (B85325) Group

The sulfanyl (thiol) group of this compound is a potent nucleophile, particularly in its deprotonated thiolate form (RS⁻). This high nucleophilicity allows it to participate in a variety of nucleophilic substitution reactions, where it attacks an electrophilic center, displacing a leaving group. matanginicollege.ac.insavemyexams.com These reactions are fundamental to the synthesis of many derivatives of this compound.

The general form of such a reaction can be represented as: R-S⁻ + R'-L → R-S-R' + L⁻ Where R-S⁻ is the thiolate of this compound, R'-L is the electrophilic substrate, and L is the leaving group.

A prominent example of the sulfanyl group's nucleophilicity is in the formation of the pesticide malathion (diethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate). wikipedia.orgnih.gov In the final step of its synthesis, the thiol group of diethyl 2-mercaptosuccinate attacks an electrophilic phosphorus center, displacing a leaving group. Conversely, the C-S bond formed can be cleaved through nucleophilic attack. For instance, the degradation of malathion can involve nucleophilic substitution at the carbon atom adjacent to the sulfur. mdpi.com

The reactivity in nucleophilic substitution is governed by several factors, including the strength of the nucleophile, the nature of the electrophile and the leaving group, and the reaction conditions (e.g., solvent, temperature). savemyexams.com Generally, substitution at a sulfonyl sulfur proceeds via an SN2-type mechanism. mdpi.com In reactions involving aromatic rings, the presence of electron-withdrawing groups on the ring can facilitate nucleophilic aromatic substitution. masterorganicchemistry.com

Hydrolytic Decomposition Mechanisms under Varying Conditions

This compound contains ester linkages in its derivatized forms (e.g., malathion) and its own structure can be part of larger molecules via ester bonds. These ester bonds are susceptible to hydrolysis, a reaction with water that cleaves the bond, yielding a carboxylic acid and an alcohol. This decomposition can occur under acidic, basic, or enzymatic conditions.

Enzymatic hydrolysis is a key degradation pathway. For example, studies on cellulose (B213188) modified with 2-mercaptosuccinic acid have demonstrated lipase-catalyzed ester hydrolysis. nih.gov The degradation follows Michaelis-Menten kinetics, characterized by an initial rapid release of 2-mercaptosuccinic acid followed by a slower, sustained release. nih.gov

| Time Interval | Release Rate (mmol/h) | Kinetic Phase |

|---|---|---|

| First 30 minutes | 10.5 | Initial Burst |

| After 30 minutes | 1.4 | Sustained Release |

The chemical environment significantly influences the hydrolysis rate. For instance, the hydrolysis of malathion is enhanced in its oxidized form, malaoxon (B1675925). mdpi.com The phosphorus-oxygen double bond (P=O) in malaoxon is more electron-withdrawing than the phosphorus-sulfur double bond (P=S) in malathion, which increases the electrophilicity of the phosphorus atom and makes the compound more susceptible to nucleophilic attack by hydroxide (B78521) ions (⁻OH), thereby promoting hydrolysis. mdpi.com This highlights how modifications to one part of the molecule can influence the stability of the ester groups elsewhere.

Oxidation Pathways of the Sulfanyl Moiety

The sulfanyl group is redox-active and can be oxidized to various states. The oxidation of thiols is a fundamental process in biochemistry and synthetic chemistry. researchgate.net

One significant oxidation pathway for this compound involves the enzymatic conversion to sulfinosuccinate. This reaction, catalyzed by a putative mercaptosuccinate dioxygenase, introduces two oxygen atoms to the sulfur atom. researchgate.net The resulting sulfinosuccinate can then be further cleaved into succinate and sulfite. researchgate.net

R-SH + O₂ → R-SO₂H (Sulfinic acid)

Another common oxidation pathway for thiols is the formation of disulfides through the coupling of two thiol molecules. This can be initiated by mild oxidants or via photooxidation, which generates thiyl radicals (RS•) that subsequently dimerize. researchgate.net

2 R-SH → R-S-S-R + 2H⁺ + 2e⁻

Further oxidation of the sulfur center can lead to the formation of sulfoxides and, ultimately, sulfones, often through photooxidation processes involving sensitizers. researchgate.net Organic sulfides undergo rapid one-electron oxidation due to their low ionization potentials, leading to sulfide radical cations that can decay through various pathways. researchgate.net

| Reactant | Oxidation Product | General Structure | Oxidation State of Sulfur |

|---|---|---|---|

| Thiol (Sulfanyl) | Disulfide | R-S-S-R | -1 |

| Thiol (Sulfanyl) | Sulfinic Acid | R-SO₂H | +2 |

| Sulfide | Sulfoxide | R-SO-R' | 0 |

| Sulfoxide | Sulfone | R-SO₂-R' | +2 |

Ester Cleavage and Transesterification Kinetics

Ester cleavage (hydrolysis) and transesterification are crucial reactions for this compound esters. Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This equilibrium reaction can be catalyzed by acids or bases and is typically driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

The kinetics of these reactions have been extensively studied, particularly in the context of biodiesel production, and these models are applicable to this compound esters. mdpi.comunl.edu The reaction mechanism often involves an initial mass-transfer-controlled region, as the reactants (e.g., an oil and an alcohol) may be immiscible, followed by a kinetically controlled region once a single phase is formed. unl.edu

Kinetic models often treat the reaction as a pseudo-homogeneous, irreversible process, especially when one reactant is in large excess. mdpi.com For enzyme-catalyzed reactions, more complex models like the Ping Pong Bi Bi mechanism are used. In this model, two substrates bind to the enzyme sequentially, and two products are subsequently released. mdpi.com

| Kinetic Model | Description | Applicability |

|---|---|---|

| Pseudo-Homogeneous First-Order | Assumes the reaction rate depends on the concentration of only one reactant, typically when the other is in large excess. | Acid/base catalyzed reactions. mdpi.com |

| Second-Order Kinetics | The reaction rate is proportional to the concentration of two reactants. Often fits the kinetically controlled region of the reaction. unl.edu | Alkaline catalyzed transesterification. unl.edu |

| Ping Pong Bi Bi Mechanism | A two-substrate enzymatic reaction where a product is released after the first substrate binds, modifying the enzyme before the second substrate binds. | Lipase-catalyzed transesterification. mdpi.com |

The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of reactants. unl.edumatec-conferences.org For instance, in the transesterification of oils, the reaction is often conducted at an elevated temperature (e.g., 60 °C) to ensure a sufficient reaction rate. mdpi.com

Catalytic Methods in this compound Synthesis and Functionalization

Catalysis plays a pivotal role in both the synthesis of this compound and its subsequent functionalization into more complex molecules. Catalytic methods offer efficiency, selectivity, and more environmentally benign reaction conditions compared to stoichiometric approaches. nih.gov

Functionalization: Transition metal catalysis is a powerful tool for the functionalization of molecules containing the this compound scaffold.

C-H Bond Functionalization: This strategy allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, avoiding the need for pre-functionalized starting materials. mdpi.comspringernature.com Ruthenium-based catalysts, such as [RuCl₂(p-cymene)]₂, have shown high efficacy in the direct arylation of various substrates. mdpi.com Similarly, palladium catalysts are widely used for C-H activation. springernature.com These methods could be applied to modify the carbon backbone of this compound or aromatic rings attached to it.

Enantioselective Sulfur Alkylation: For creating chiral molecules, catalytic enantioselective methods are paramount. Dirhodium catalysts, such as Rh₂(S-DOSP), have been successfully used for the enantioselective alkylation of sulfur in sulfenamides using diazo compounds as alkylating agents. nih.gov This approach generates a stereogenic sulfur center, which is crucial for the synthesis of certain pharmaceuticals and agrochemicals. The catalytic cycle typically involves the formation of a rhodium carbenoid intermediate, which is then attacked by the sulfur nucleophile. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck coupling, are effective for C-C bond formation, for example, by attaching alkenyl groups to the molecule. mdpi.com

These catalytic systems provide versatile pathways to a wide array of functionalized this compound derivatives, enabling the synthesis of complex target molecules with high degrees of control and efficiency. nih.govrsc.org

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed structural analysis of this compound, offering insights into its molecular framework and the purity of samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Heteronuclear Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique information about the chemical environment of the atoms within the molecule. cdnsciencepub.comgoogle.com

In ¹H NMR spectroscopy of thiomalic acid, the protons on the carbon backbone typically exhibit an ABX spin system. cdnsciencepub.com The chemical shifts of these protons are sensitive to factors such as pH and complexation. For instance, upon complexation with tungsten(VI), the proton on the carbon bearing the sulfhydryl group (the X proton) experiences a significant downfield shift of 0.7-0.9 ppm, while the methylene (B1212753) protons (the AB part) show a smaller downfield shift of 0-0.15 ppm. cdnsciencepub.com In studies of diethyl this compound, the ethyl ester protons resonate at approximately δ 1.2–1.4 ppm for the methyl group (CH₃) and δ 4.1–4.3 ppm for the methylene group (CH₂), with the thiol proton appearing as a broad singlet around δ 1.5–2.5 ppm. vulcanchem.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. cdnsciencepub.com The chemical shifts of the carboxyl groups and the carbons attached to the sulfhydryl and hydroxyl groups are particularly informative for confirming the structure and identifying any modifications or impurities.

Below is a table summarizing typical NMR data for this compound and its derivatives.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Methine (CH-SH) | ~3.5 - 4.0 | Shift is pH and solvent dependent. Experiences significant downfield shift upon complexation. cdnsciencepub.com |

| ¹H | Methylene (CH₂) | ~2.8 - 3.2 | Appears as a multiplet due to coupling with the methine proton. |

| ¹H | Thiol (SH) | ~1.5 - 2.5 | Often a broad singlet; position and broadness can vary with concentration and solvent. vulcanchem.com |

| ¹H | Ethyl (CH₃) in ester | ~1.2 - 1.4 | Characteristic triplet for the methyl group of an ethyl ester. vulcanchem.com |

| ¹H | Ethyl (CH₂) in ester | ~4.1 - 4.3 | Characteristic quartet for the methylene group of an ethyl ester. vulcanchem.com |

| ¹³C | Carboxyl (COOH) | ~170 - 180 | Two distinct signals for the two carboxyl groups. |

| ¹³C | Methine (CH-SH) | ~40 - 50 | Carbon directly attached to the sulfur atom. |

| ¹³C | Methylene (CH₂) | ~35 - 45 | Carbon adjacent to the methine group. |

Mass Spectrometry (MS): Fragmentation Analysis and High-Resolution Mass Determination

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural characterization. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. uoguelph.ca

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like thiomalic acid. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ is readily observed. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns, including the loss of water (H₂O), carbon dioxide (CO₂), and the sulfhydryl group (SH). These fragmentation pathways are crucial for the structural confirmation of the molecule and for distinguishing it from its isomers. researchgate.net

Soft mass spectrometry approaches, which combine ESI with techniques like differential ion mobility spectrometry (FAIMS), are particularly useful for analyzing fragile species like thiomalic acid and its congeners in complex matrices such as drinking water, minimizing in-source fragmentation and allowing for their detection and characterization. uoguelph.ca

The following table outlines some of the common fragment ions observed in the mass spectrum of this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 149 [M-H]⁻ | 131 | 18 (H₂O) | Loss of a water molecule from the carboxyl groups. |

| 149 [M-H]⁻ | 105 | 44 (CO₂) | Decarboxylation. |

| 149 [M-H]⁻ | 116 | 33 (SH) | Loss of the sulfhydryl radical. |

| 149 [M-H]⁻ | 87 | 62 (H₂O + CO₂) | Consecutive loss of water and carbon dioxide. |

Vibrational Spectroscopy: Infrared (IR) and Raman Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. researchgate.net

The IR spectrum of thiomalic acid shows characteristic absorption bands for the O-H stretch of the carboxylic acid groups, typically appearing as a broad band in the region of 2500-3300 cm⁻¹. nih.gov The C=O stretching vibration of the carboxylic acid is observed around 1700 cm⁻¹. nih.gov A key, though often weak, absorption is the S-H stretching band, which is expected in the range of 2550-2600 cm⁻¹. The C-S stretching vibration appears at lower frequencies, typically between 600 and 800 cm⁻¹. nih.gov

Raman spectroscopy complements IR spectroscopy and is particularly useful for detecting the S-H and S-S (disulfide) stretching vibrations. acs.orgacs.org The functional groups present in this compound can be identified by their characteristic vibrational frequencies in both IR and Raman spectra. researchgate.net

The table below lists the characteristic vibrational frequencies for the main functional groups in this compound.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 | ~1700 |

| S-H (Thiol) | Stretching | 2550-2600 (weak) | 2550-2600 (strong) |

| C-S | Stretching | 600-800 | 600-800 |

| C-O | Stretching | 1210-1320 | 1210-1320 |

| O-H | Bending | 1395-1440 | 1395-1440 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, such as biological fluids and industrial process streams.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. researchgate.netpillbuys.com Reversed-phase HPLC (RP-HPLC) is a common mode of separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. pillbuys.com

Method development for the HPLC analysis of thiomalic acid often involves optimizing the mobile phase composition, including the pH and the concentration of an ion-pairing agent, to achieve good retention and peak shape. pillbuys.com Due to the polar nature of thiomalic acid, ion-pairing reagents are sometimes added to the mobile phase to improve its retention on reversed-phase columns. pillbuys.com Detection is typically performed using a UV detector, as the carboxyl groups provide some UV absorbance. For enhanced sensitivity and selectivity, derivatization with a UV-absorbing or fluorescent tag can be employed. pillbuys.com For instance, thiomalic acid has been used as an internal standard in the HPLC analysis of other thiols, where derivatization is performed prior to detection. pillbuys.com Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, providing a robust method for the quantification of thiomalic acid in complex samples. researchgate.net

The following table summarizes typical HPLC conditions for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. pillbuys.com |

| Mobile Phase | Acetonitrile/water or Methanol/water with a buffer (e.g., phosphate (B84403) or acetate) | Elution of the analyte from the column. |

| pH | Acidic (e.g., pH 2.5-4) | To ensure the carboxylic acid groups are protonated, improving retention and peak shape. |

| Ion-Pairing Reagent | e.g., Tetrabutylammonium salts | To improve retention of the polar analyte on a nonpolar stationary phase. pillbuys.com |

| Flow Rate | 0.5 - 1.5 mL/min | To achieve optimal separation efficiency. |

| Detection | UV (e.g., 210-220 nm) or Mass Spectrometry (MS) | Quantification of the analyte. researchgate.netpillbuys.com |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradants

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nih.gov Since this compound is a non-volatile compound due to its polar carboxylic acid and sulfhydryl groups, derivatization is necessary to convert it into a volatile derivative before GC analysis. rsc.org

A common derivatization technique is silylation, which replaces the active hydrogens in the carboxyl and sulfhydryl groups with trimethylsilyl (B98337) (TMS) groups. rsc.org Another approach involves esterification of the carboxylic acid groups followed by acylation of the sulfhydryl group. These derivatization methods increase the volatility of the compound, making it amenable to GC separation.

When coupled with a mass spectrometer (GC-MS), this technique allows for the identification and quantification of the derivatized thiomalic acid and any volatile degradants. nih.gov The mass spectrum of the derivative provides a unique fragmentation pattern that can be used for confirmation. While requiring an extra derivatization step, GC-MS can offer high resolution and sensitivity for the analysis of thiomalic acid in specific applications. nih.govrsc.org

The table below outlines a typical workflow for the GC-MS analysis of this compound.

| Step | Procedure | Purpose |

| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) or a two-step esterification/acylation. rsc.org | To create a volatile and thermally stable derivative. |

| 2. GC Separation | Injection onto a GC column (e.g., capillary column with a nonpolar stationary phase). | To separate the derivative from other components in the sample. |

| 3. MS Detection | The separated derivative enters the mass spectrometer for ionization and detection. | To identify and quantify the derivative based on its mass spectrum. |

Capillary Electrophoresis (CE) for Chiral Resolution and Purity

Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation and purity assessment of pharmaceutical compounds, including this compound, also known as thiomalic acid. researchgate.net Its high separation efficiency, minimal sample and reagent consumption, and ease of automation make it a valuable alternative to high-performance liquid chromatography (HPLC). researchgate.net The principle of chiral CE relies on creating a stereoselective environment within the capillary, which causes the enantiomers of a chiral compound to migrate at different velocities under an applied electric field, thus enabling their separation. nih.gov

The most common approach for chiral separations in CE is to introduce a chiral selector into the background electrolyte (BGE). nih.govmdpi.com For acidic compounds like this compound, cyclodextrins (CDs) and their derivatives are by far the most frequently used and effective chiral selectors. nih.govnih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They form transient diastereomeric inclusion complexes with the enantiomers of the analyte. nih.gov The differences in the stability and formation constants of these complexes between the two enantiomers lead to different electrophoretic mobilities and, consequently, to their separation. nih.gov

The development of a successful chiral CE method involves the systematic optimization of several key parameters:

Type and Concentration of Chiral Selector: A variety of neutral and charged cyclodextrin (B1172386) derivatives, such as native β-CD, hydroxypropyl-β-CD (HP-β-CD), and sulfated or carboxymethylated CDs, are screened to find the one that provides the best chiral recognition. brieflands.commdpi.com The concentration of the CD is critical; increasing it generally enhances separation up to a certain point, after which resolution may plateau or even decrease. brieflands.com Anionic CDs are often particularly effective for separating acidic analytes. mdpi.com

Buffer pH and Composition: The pH of the background electrolyte influences the charge of both the analyte and any ionizable chiral selectors, which in turn affects electrophoretic mobility and the strength of the chiral interaction. nih.govbrieflands.com For this compound, an acidic dicarboxylic acid, the pH must be carefully controlled to achieve an optimal charge state for interaction with the chiral selector and for migration within the capillary.

Applied Voltage and Temperature: Higher voltages can shorten analysis times but may generate excessive Joule heating, which can degrade resolution. mdpi.com Controlling the capillary temperature is crucial for obtaining reproducible migration times and resolution. mdpi.com

Once separated, the purity of an enantiomer can be determined by quantifying the peak area of the undesired enantiomer relative to the total peak area of both enantiomers. registech.com CE methods for chiral purity must be sensitive enough to detect and quantify the enantiomeric impurity at very low levels, often below 0.15%. nih.gov

Table 1: Representative Experimental Conditions for Chiral CE Separation This table presents typical parameters for the chiral separation of a small acidic molecule like this compound, based on established methodologies for similar compounds.

| Parameter | Condition | Purpose |

| Instrument | High-Performance Capillary Electrophoresis System with DAD/UV detector | Provides the platform for electrophoretic separation and detection. |

| Capillary | Uncoated Fused-Silica, 50 cm total length (41.5 cm effective), 50 µm i.d. | Standard capillary for free-solution CE. |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer | Maintains a stable pH and provides conductivity. |

| Chiral Selector (CS) | 20 mM Anionic Cyclodextrin Derivative (e.g., Sulfated-β-CD) | Forms diastereomeric complexes with enantiomers for selective separation. |

| BGE pH | 2.5 - 4.5 | Optimizes the charge of the analyte and interaction with the CS. |

| Applied Voltage | +25 kV | Drives the electrophoretic migration of the analytes. |

| Temperature | 20 °C | Ensures reproducibility and prevents degradation of resolution from heating. |

| Injection | Hydrodynamic, 50 mbar for 5 seconds | Introduces a precise and narrow sample plug into the capillary. |

| Detection | UV, 210 nm | Monitors the absorbance of the analytes as they pass the detector. |

Development and Validation of Quantitative Analytical Procedures

The development and validation of a robust quantitative analytical procedure are essential to accurately determine the amount of this compound in a sample, whether in bulk form or within a final product. The objective of validation is to provide documented evidence that the method is suitable for its intended purpose. nih.gov Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), outline the specific characteristics that must be evaluated. nih.gov High-performance liquid chromatography (HPLC) with UV detection is a commonly employed technique for the quantitative analysis of organic acids. mjcce.org.mkresearchgate.netcore.ac.uk

The validation process for a quantitative method for this compound involves assessing the following key parameters:

Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components. scielo.br It is typically assessed by analyzing placebo or blank samples and comparing the chromatograms to that of a sample spiked with this compound.

Linearity: The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is determined by analyzing a series of standard solutions at different concentrations and performing a linear regression analysis of the peak area versus concentration. A correlation coefficient (R²) close to 1.000 is desired. jmb.or.kr

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net For an assay of a drug substance, this is typically 80% to 120% of the target concentration.

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. core.ac.uk It is often evaluated by performing recovery studies, where a known amount of pure this compound is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. scielo.br

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. core.ac.uk

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment. core.ac.uk Precision is reported as the relative standard deviation (RSD) of the measurements. jmb.or.kr

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. chromatographyonline.com The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. jmb.or.krchromatographyonline.com These are crucial parameters for the analysis of impurities.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and provides an indication of its reliability during normal usage. mdpi.com

Table 2: Representative Validation Summary for a Quantitative HPLC Method for this compound This table illustrates typical validation results for the quantification of a small organic acid, based on established analytical practices.

| Validation Parameter | Result | Acceptance Criteria |

| Specificity | No interference observed from blank/placebo at the retention time of the analyte. | No significant interference at the analyte's retention time. |

| Linearity (Range: 0.05 - 0.25 mg/mL) | Correlation Coefficient (R²) = 0.9995 | R² ≥ 0.999 |

| Accuracy (Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% |

| Precision (Repeatability) | RSD ≤ 0.8% | RSD ≤ 2.0% |

| Precision (Intermediate) | RSD ≤ 1.5% | RSD ≤ 2.0% |

| Limit of Detection (LOD) | 0.005 mg/mL | Reportable |

| Limit of Quantitation (LOQ) | 0.015 mg/mL | Reportable, with acceptable precision and accuracy. |

| Robustness | No significant impact on results from minor changes in pH, flow rate. | RSD of results should remain within acceptable limits. |

Coordination Chemistry of 2 Sulfanylbutanedioate As a Ligand

Ligand Design Principles and Chelation Potential of 2-Sulfanylbutanedioate

The chelation potential of this compound is rooted in the presence of multiple donor atoms and its structural flexibility, which allows it to form stable ring structures with a central metal ion.

This compound possesses three potential donor sites: the sulfur atom of the thiol group and two oxygen atoms from each of the two carboxylate groups. rsc.org The coordination behavior of these donor atoms is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

Sulfur Donor: The thiol's sulfur atom is a soft donor base. wikipedia.orgalfa-chemistry.com It has a higher affinity for soft Lewis acids, which are typically large, polarizable metal ions with low positive charge, such as Au(I), Ag(I), and Hg(II). wikipedia.org The sulfur atom can act as a σ-donor, and depending on the metal's electronic state, it can also participate in π-bonding. alfa-chemistry.com

Oxygen Donors: The oxygen atoms of the carboxylate groups are hard donor bases. They preferentially coordinate with hard Lewis acids, which include smaller, less polarizable metal ions with higher positive charges, such as Fe(III), Cr(III), and Ca(II).

This dual-donor nature allows this compound to coordinate with a wide spectrum of metal ions, with the specific binding preference depending on the metal's properties and the reaction conditions, such as pH.

The presence of three donor sites enables this compound to exhibit various binding modes, making it a versatile chelating agent. rsc.org A ligand that binds to a metal ion through more than one donor atom is known as a polydentate ligand or a chelate. pressbooks.pub

Bidentate and Tridentate Chelation: It can act as a bidentate ligand, coordinating through the sulfur and one oxygen atom to form a stable five-membered chelate ring. rsc.orgwikipedia.org It can also behave as a tridentate ligand, utilizing all three donor atoms to bind to a single metal center, particularly with larger metal ions that can accommodate higher coordination numbers.

Bridging Ligand: this compound is also capable of acting as a bridging ligand, connecting two or more metal centers. This can lead to the formation of polynuclear complexes and coordination polymers. For instance, in certain gold-nickel complexes, the fully deprotonated thiomalate (msa³⁻) ligand has been observed to bridge three or even four metal centers simultaneously. rsc.org

While this compound itself is an open-chain molecule, its functional groups have the potential to be incorporated into larger macrocyclic structures. Macrocyclic ligands are large, cyclic molecules containing multiple donor atoms that can encapsulate a metal ion. bhu.ac.in The synthesis of such macrocycles often employs a metal ion as a template to direct the cyclization reaction of smaller precursor molecules, a process known as the coordination template effect. bhu.ac.incore.ac.uk

Table 1: Binding Modes of this compound

| Binding Mode | Description | Donor Atoms Involved | Example Type |

| Monodentate | Binds through a single donor atom. | S or O | Transient intermediate |

| Bidentate (Chelating) | Binds through two donor atoms to the same metal. | S, O | [Fe(Hmsa)]⁺ rsc.org |

| Tridentate (Chelating) | Binds through all three donor atoms to the same metal. | S, O, O | Possible with large metal ions |

| Bridging | Connects two or more metal centers. | S and/or O | [Ni{Au₂(dppe)(msa)₂}]²⁻ rsc.org |

Sulfur and Oxygen Donor Atom Capabilities

Synthesis and Structural Analysis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the ligand in an appropriate solvent. The resulting complex's structure is determined through techniques like single-crystal X-ray diffraction.

A variety of transition metal complexes with this compound have been synthesized and characterized. The methods often involve straightforward salt metathesis or redox reactions. wikipedia.org

Iron(III) Complex: A transient blue intermediate complex is formed during the oxidation of thiomalic acid by iron(III) ions. This complex, believed to be [Fe(Hmsa)]⁺, exhibits an absorption maximum at 610-620 nm and involves bidentate chelation through the thiol and an adjacent carboxyl group. rsc.org

Gold(I) Complexes: Gold(I) thiomalate, known pharmaceutically as Myochrysine, forms polymeric chains in the solid state. X-ray crystallography has revealed a unique double-helical structure where gold atoms are linearly coordinated by two sulfur atoms from different thiomalate ligands. acs.org

Gold(I)-Nickel(II) Heterometallic Complexes: Sophisticated multinuclear complexes have been created using this compound in conjunction with other ligands. For example, reacting a digold(I) precursor with Ni²⁺ can yield interconvertible trinuclear ([Ni{Au₂(dppe)(msa)₂}]²⁻) and heptanuclear complexes, with the final product being dependent on the solution's acidity. rsc.org

Stereoisomers are compounds with the same chemical formula and connectivity but different spatial arrangements of atoms. slideshare.netlibretexts.org Coordination complexes of this compound can exhibit both geometrical and optical isomerism, particularly in octahedral and square planar geometries. chemguide.co.uk

Geometrical Isomerism (cis-trans): This type of isomerism arises when ligands can occupy different positions around the central metal ion. slideshare.net For an octahedral complex of the type [M(tma)₂(L)₂] (where tma is a bidentate thiomalate and L is a monodentate ligand), the two L ligands can be arranged adjacent to each other (cis isomer) or on opposite sides of the metal ion (trans isomer). libretexts.org Square planar complexes like Pt(NH₃)₂Cl₂ also famously exhibit cis-trans isomerism. chemguide.co.ukcognitoedu.org

Optical Isomerism (Enantiomers): Optical isomers are non-superimposable mirror images of each other, referred to as enantiomers. cognitoedu.orglibretexts.org This form of isomerism occurs in chiral complexes, which lack a plane of symmetry. libretexts.org An octahedral complex containing three bidentate this compound ligands, [M(tma)₃], would be chiral and thus exist as a pair of enantiomers. Similarly, the cis isomer of an [M(tma)₂(L)₂] complex is chiral and would have an enantiomer, whereas the trans isomer typically has a plane of symmetry and is achiral. libretexts.org

Formation of Transition Metal Complexes with this compound

Electronic Structure and Bonding Theories Applied to this compound Complexes

The electronic properties, colors, and magnetic behavior of transition metal complexes are explained by bonding theories such as Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. purdue.eduwikipedia.org

Ligand Field Theory, an extension of Crystal Field Theory, provides a model for the interaction between the metal ion's d-orbitals and the orbitals of the surrounding ligands. numberanalytics.comlibretexts.org In an octahedral complex, the five degenerate d-orbitals of the metal ion are split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). The energy difference between these sets is denoted as Δo (the ligand field splitting parameter).

The nature of the donor atoms in this compound influences this splitting:

Oxygen donors are typically stronger-field ligands, causing a larger Δo.

Sulfur donors are generally weaker-field ligands, resulting in a smaller Δo.

The magnitude of Δo determines the electronic configuration of the complex. For metal ions with d⁴ to d⁷ configurations, a small Δo (from weak-field ligands) favors a high-spin state, where electrons occupy the eg orbitals before the t₂g orbitals are completely filled to maximize unpaired electrons. A large Δo (from strong-field ligands) favors a low-spin state, where electrons fill the t₂g orbitals completely before occupying the higher-energy eg orbitals.

Modern computational methods, particularly Density Functional Theory (DFT), are used to provide deeper insights into the electronic structure and bonding of these complexes. nih.govrsc.org DFT calculations can elucidate the nature of the metal-ligand bond, predict reaction rates, and explain the nucleophilicity of metal-thiolate complexes by analyzing the interactions between metal d-orbitals and the frontier orbitals of the thiolate ligand. nih.gov

Table 2: Properties of an Exemplary this compound Complex

| Complex | Metal Ion | Coordination | Property | Value/Description |

| [Fe(Hmsa)]⁺ | Fe(III) | Bidentate (S, O) | Absorption Maximum (λmax) | 610-620 nm rsc.org |

| Molar Absorption Coefficient (ε) | ~350 L mol⁻¹ cm⁻¹ rsc.org | |||

| Formation Constant (K) | ~2.3 L mol⁻¹ rsc.org | |||

| [Au(tma)]n | Au(I) | Linear (S, S bridging) | Structure | Polymeric double helix acs.org |

Reactivity and Stability of this compound Coordination Entities

The reactivity and stability of coordination entities involving this compound, commonly known as thiomalate, are governed by the nature of the metal ion, the coordination environment, and external factors such as pH, temperature, and the presence of competing ligands or redox agents. The interplay of the thiol and carboxylate functional groups allows for a rich and varied reactivity profile.

Ligand Exchange Reactions

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.ukscience-revision.co.uk These reactions are crucial in the synthesis of new complexes and in understanding the behavior of these compounds in biological systems. libretexts.org The mechanism of substitution can be dissociative (where a ligand leaves first, forming an intermediate with a lower coordination number), associative (where the incoming ligand attacks first, forming an intermediate with a higher coordination number), or an interchange mechanism, which is a concerted process. libretexts.orgscribd.com

For this compound complexes, ligand exchange reactions are particularly significant. Thiolate exchange reactions involving gold(I) aurothiomalate (B1210753) complexes are known to be facile, proceeding through associative mechanisms that involve three-coordinate intermediates. semanticscholar.org The stability of the resulting complexes depends on the pKa of the incoming thiol, with thiols having lower pKa values generally forming more stable complexes. semanticscholar.org An approximate order of stability for gold(I) complexes with biologically relevant thiol ligands is: D-penicillamine > β-D-thioglucose > N-acetylcysteine > glutathione (B108866), thiomalate. semanticscholar.org This hierarchy indicates that thiomalate can be displaced by other thiols like D-penicillamine, a reaction that is relevant in contexts of metal ion detoxification. semanticscholar.org

The lability of a complex, which refers to the rate at which it exchanges ligands, is a kinetic property, distinct from its thermodynamic stability. libretexts.orgcbpbu.ac.in For instance, the tetracyanonickelate(II) ion is thermodynamically very stable yet kinetically labile, exchanging ligands rapidly. libretexts.org Conversely, the hexaamminecobalt(III) ion is thermodynamically unstable in acidic solution but is kinetically inert, reacting very slowly. libretexts.orgcbpbu.ac.in In vivo, the formation of metal-thiomalate complexes is influenced not just by stability constants but also by reaction rates and ligand exchange processes. nih.gov

Redox Reactions

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species, resulting in a change in their oxidation states. libretexts.orgbyjus.com In coordination chemistry, redox reactions can involve the central metal ion, the ligand, or both. libretexts.org These reactions can proceed through two primary mechanisms: the outer-sphere mechanism, where an electron "hops" between two separate coordination spheres, and the inner-sphere mechanism, where a bridging ligand connects the two metal centers, facilitating electron transfer. libretexts.orglscollege.ac.in

In complexes of this compound, the sulfur atom is susceptible to oxidation. For example, aqueous solutions of the gold(I) thiomalate complex, used as the antiarthritic drug Myochrysine, are known to slowly turn yellow, a change that is accelerated by heat. semanticscholar.org This color change indicates that the thiomalate ligand is oxidized, which can lead to the formation of disulfides and the conversion of monomeric species into polymers. semanticscholar.org This oxidation suggests that the stability of the complex is compromised under certain conditions, and the oxidized ligand species may be responsible for some adverse biological effects. semanticscholar.org

Photochemical Reactivity

The photochemical reactivity of metal complexes involves chemical transformations induced by the absorption of light. nih.gov Light irradiation can provide precise spatial and temporal control over drug activation, potentially increasing selectivity and minimizing side effects. researchgate.net The photophysical and photochemical properties of a complex are determined by the choice of metal, its oxidation state, the nature of the ligands, and the coordination geometry. researchgate.net

While specific photochemical studies on this compound complexes are not extensively detailed in the provided literature, the reactivity of structurally related gold-thiolate complexes offers significant insights. For instance, certain cyclometalated gold(III)-hydride complexes have been designed as photoactivatable anticancer agents. researchgate.net These complexes are stable in the dark but exhibit potent thiol reactivity upon irradiation with light, leading to the formation of gold(III)-thiolate species. researchgate.net This photo-activated reactivity highlights a potential pathway for controlling the interaction of thiomalate complexes with biological targets.

Photochemical reactions in metal complexes can lead to various transformations, including changes in metal-metal bond distances, linkage isomerization of ligands, and cycloaddition reactions. nih.gov The development of photo-activatable transition metal complexes is an emerging strategy in chemotherapy, where light is used to trigger the generation of cytotoxic species. researchgate.net

Thermal and Chemical Stability

The stability of a coordination complex is a measure of its resistance to decomposition or transformation. Chemical stability is often quantified by stability constants (or formation constants), while thermal stability refers to its ability to withstand heat before decomposing. acs.orgrsc.org

Potentiometric studies have been used to determine the stability constants of various metal-thiomalate complexes. For instance, nickel(II) forms two complexes with thiomalic acid: a 1:1 complex that dominates at pH 6.5-7.5 and a 1:2 complex in the pH range of 8.5-10.0. researchgate.netpublish.csiro.au The stability constants and thermodynamic parameters for these complexes have been determined at different temperatures, indicating that the complexation is an endothermic and entropy-driven process. researchgate.netpublish.csiro.au Similarly, stability constants have been measured for thiomalate complexes with iron(III) and gold(I) under simulated biological conditions. nih.gov Iron(III) forms both 1:1 and 1:2 chelates, while gold(I) forms a strong 1:1 complex. nih.gov The stability of rare earth chelates with thiomalic acid has also been investigated, showing it to be a weaker chelating agent for these ions compared to ligands like malic or aspartic acid. acs.org

Table 1: Stability Constants of Metal-2-Sulfanylbutanedioate Complexes

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | log K | Temperature (°C) | Ionic Strength (M) | Reference |

|---|---|---|---|---|---|

| Nickel(II) | 1:1 | 7.86 | 20 | 0.1 | researchgate.netpublish.csiro.au |

| Nickel(II) | 1:1 | 7.87 | 25 | 0.1 | researchgate.netpublish.csiro.au |

| Nickel(II) | 1:1 | 7.96 | 30 | 0.1 | researchgate.netpublish.csiro.au |

| Nickel(II) | 1:2 | 6.24 | 20 | 0.1 | researchgate.netpublish.csiro.au |

| Nickel(II) | 1:2 | 6.31 | 25 | 0.1 | researchgate.netpublish.csiro.au |

| Nickel(II) | 1:2 | 6.39 | 30 | 0.1 | researchgate.netpublish.csiro.au |

| Iron(III) | 1:1 | 14.47 | 37 | 0.15 | nih.gov |

| Iron(III) | 1:2 | 11.43 | 37 | 0.15 | nih.gov |

| Gold(I) | 1:1 | 21.05 | 37 | 0.15 | nih.gov |

Table 2: Thermodynamic Parameters for Nickel(II)-2-Sulfanylbutanedioate Complexation at 25°C

| Parameter | Value | Reference |

|---|---|---|

| ΔG (Overall Change) | -19.31 kcal/mol | publish.csiro.au |

| ΔH (Overall Change) | -8.77 kcal/mol | publish.csiro.au |

| ΔS (Overall Change) | +35.36 cal/deg/mol | publish.csiro.au |

Biochemical Interactions and Enzymatic Transformations of 2 Sulfanylbutanedioate

Mechanisms of Enzyme Inhibition by 2-Sulfanylbutanedioate and Analogues

This compound and its chemical relatives are recognized for their ability to interact with and inhibit the activity of specific enzymes. The thiol group is often crucial for this inhibitory action, particularly against metalloenzymes where it can coordinate with the metal ion in the active site.

Metallocarboxypeptidase D (CPD) is a zinc-dependent enzyme involved in the processing of proteins and peptides by removing C-terminal Arginine or Lysine residues. wikipedia.orgnih.gov It is a unique member of its family, possessing three carboxypeptidase-like domains, with the first two being enzymatically active. nih.govnih.gov CPD is typically found in the trans-Golgi network and cycles to the cell surface. nih.govnih.gov

While direct inhibition studies on this compound are not extensively detailed, research on its analogues provides significant insight. A key analogue, guanidinoethylmercaptosuccinic acid (GEMSA), a peptidomimetic inhibitor, demonstrates potent, reversible inhibition of CPD. ebi.ac.uknih.gov The mechanism relies on the interaction between the inhibitor's thiol group and the zinc ion within the enzyme's active site, a characteristic feature of thiol-containing metallopeptidase inhibitors. ebi.ac.uk

The inhibitory potency of compounds like GEMSA varies across different carboxypeptidases, highlighting selectivity. For instance, Metallocarboxypeptidase D is much more strongly inhibited by GEMSA than Carboxypeptidase E. ebi.ac.uk This selective inhibition underscores the specific structural and chemical features of the enzyme's active site that govern inhibitor binding.

| Enzyme | Inhibitor | Inhibition Constant | Reference |

| Metallocarboxypeptidase D | GEMSA | Strongly Inhibited (Specific Ki not stated) | ebi.ac.uk |

| Carboxypeptidase M | GEMSA | IC50 = 60 nM | ebi.ac.uk |

| Carboxypeptidase N | GEMSA | Ki = 1.5 µM | ebi.ac.uk |

| Carboxypeptidase B | GEMSA | Ki = 4 µM | ebi.ac.uk |

| Carboxypeptidase E | GEMSA | Ki = 9 nM | ebi.ac.uk |

| Carboxypeptidase U | GEMSA | Ki = 18 µM | ebi.ac.uk |

| Carboxypeptidase Z | GEMSA | IC50 = 10 µM | ebi.ac.uk |

Table 1: Inhibition constants of various metallocarboxypeptidases by the this compound analogue, GEMSA.

This compound and its derivatives also interact with esterases and other hydrolases. Esterases are a broad class of hydrolase enzymes that split esters into an acid and an alcohol in a chemical reaction with water. nih.gov

A prominent example involves the insecticide malathion (B1675926), a diethyl ester of a dithiophosphate (B1263838) derivative of butanedioate. nih.govredalyc.org In biological systems, malathion is detoxified through hydrolysis by carboxylesterases. These enzymes cleave one or both of the carboxyl ester linkages, a process that is significantly faster in mammals than in insects, contributing to its selective toxicity. researchgate.net This interaction demonstrates that the butanedioate backbone is recognized by esterases, which act upon the ester groups.

Furthermore, gold sodium thiomalate, a gold-complexed form of this compound, has been shown to be a potent inhibitor of hydrolases from human blood leukocytes. huji.ac.ilhuji.ac.il These acid hydrolases are capable of lysing bacteria like Staphylococcus aureus. The inhibition of this bacteriolytic process by gold thiomalate suggests a direct interaction with these enzymes, modifying their catalytic function. huji.ac.ilhuji.ac.il

Studies on Metallocarboxypeptidase D Inhibition

Role of this compound as an Enzyme Substrate or Substrate Mimic

Beyond inhibition, this compound and its derivatives can serve as substrates for enzymatic reactions, undergoing transformation into various products. This is particularly evident in hydrolysis and biocatalytic resolution processes.

Enzymatic hydrolysis is a fundamental biochemical process where enzymes cleave molecular bonds through the addition of water. wikipedia.org Derivatives of this compound, especially its esters, are susceptible to this type of reaction.

The metabolism of malathion provides a clear pathway. Carboxylesterases hydrolyze the diethyl ester bonds of malathion. This process can occur sequentially, first producing malathion monocarboxylate and then malathion dicarboxylate (which is this compound with a dithiophosphate group attached). redalyc.org This hydrolysis is a key detoxification route in many organisms. researchgate.net

Similarly, an esterase from the bacterium Pseudomonas putida has been shown to hydrolyze methyl dl-β-acetylthioisobutyrate, a compound structurally related to thiomalate esters. nih.gov The enzyme specifically cleaves the methyl ester group without affecting the acetylthiol ester moiety, producing d-β-acetylthioisobutyric acid. nih.gov This demonstrates the ability of hydrolases to act selectively on different ester linkages within the same molecule. The general principle of enzymatic hydrolysis involves the breakdown of larger molecules into smaller peptides and amino acids or, in this case, dicarboxylic acids and alcohols. nih.gov

Biocatalysis leverages the high stereoselectivity of enzymes to produce chiral compounds, which is of great importance in the pharmaceutical industry. nih.govrsc.org Lipases and esterases are frequently used for the kinetic resolution of racemic mixtures, where one enantiomer is preferentially transformed, allowing for the separation of the two. mdpi.com

A notable example involving a this compound derivative is the kinetic resolution of racemic malathion. The lipase (B570770) from Candida rugosa can be used to selectively hydrolyze one enantiomer. researchgate.net Specifically, the (S)-enantiomer is hydrolyzed, allowing for the recovery of enantioenriched (R)-malathion, which is the more biologically active form. researchgate.net

In a similar vein, the esterase from Pseudomonas putida IFO12996 catalyzes the stereoselective hydrolysis of methyl dl-β-acetylthioisobutyrate. nih.gov This reaction yields d-β-acetylthioisobutyric acid with a high enantiomeric excess. This product is a crucial intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors like captopril. nih.gov The enzyme functions as a homotrimer and belongs to the α/β hydrolase fold superfamily, containing a classic Ser-Asp-His catalytic triad. nih.gov

| Enzyme | Substrate | Product | Selectivity | Reference |

| Candida rugosa Lipase | Racemic Malathion | (R)-Malathion | Enantioenriched mixture (65.8% conversion) | researchgate.net |

| Pseudomonas putida Esterase | Methyl dl-β-acetylthioisobutyrate | d-β-acetylthioisobutyric acid | High enantiomeric excess (97.2% ee) | nih.gov |

Table 2: Examples of stereoselective enzymatic resolutions involving this compound analogues.

Enzymatic Hydrolysis Pathways and Products

Participation in Broader Metabolic Pathways (e.g., related to dicarboxylate metabolism)

Metabolic pathways are series of linked chemical reactions that modify a starting molecule to yield a final product, essential for maintaining cellular homeostasis. lumenlearning.comwikipedia.org this compound, as a dicarboxylate, can participate in pathways related to the transport and metabolism of these molecules.

Studies on isolated pea chloroplasts have shown that thiomalate, along with other dicarboxylates like succinate (B1194679) and fumarate (B1241708), stimulates oxygen evolution in the presence of ammonia, glutamine, and 2-oxoglutarate. scispace.com This suggests that thiomalate can be transported across the chloroplast membrane by a dicarboxylate carrier, thereby influencing intrachloroplastidial metabolic processes like amino acid synthesis. scispace.com

Further evidence for its role in transport comes from studies on the malate (B86768) efflux pathway in wheat and the MAE1 malate permease in Schizosaccharomyces pombe. tcdb.org Both of these transport systems, which are part of the broader dicarboxylate transporter family, have been shown to transport thio-malate. tcdb.org The transport of dicarboxylates across cellular membranes is critical for connecting various metabolic pathways, such as the citric acid cycle and glycolysis. libretexts.orguomustansiriyah.edu.iq For instance, intermediates from the breakdown of proteins and lipids can enter the central carbohydrate metabolism at the level of pyruvate (B1213749) or acetyl-CoA. libretexts.org The ability of this compound to be transported by these systems indicates its potential to influence the flux of metabolites and the energy balance within the cell.

Computational and Structural Biology Approaches to Enzyme-Ligand Dynamics

The elucidation of the interactions between this compound and its derivatives with various enzymes is greatly enhanced by the application of computational and structural biology methods. These approaches provide atomic-level insights into the dynamic processes of ligand binding, conformational changes, and the chemical mechanisms of inhibition or transformation.

Computational Approaches

Computational enzymology utilizes a range of methods to model the behavior of enzymes and their ligands. These techniques are essential for understanding reaction mechanisms, binding affinities, and the structural basis of enzyme specificity and inhibition, which are often difficult to capture through experimental means alone. frontiersin.orgpreprints.org

Molecular Docking and Dynamics: Molecular docking simulations can predict the preferred binding orientation of this compound within an enzyme's active site. Following docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the enzyme-ligand complex over time. preprints.org These simulations can reveal crucial information about the stability of the binding pose, conformational changes in the enzyme induced by the ligand, and the role of water molecules in mediating interactions. For instance, MD simulations could be used to model the binding of mercaptosuccinic acid to glutathione (B108866) peroxidase, illustrating how the ligand's thiol and carboxyl groups interact with active site residues to cause inhibition. nih.govscbt.com

Quantum Mechanics/Molecular Mechanics (QM/MM): For a more detailed understanding of enzymatic reactions, such as the covalent modification of an active site, hybrid QM/MM methods are employed. nih.gov In this approach, the reactive core of the system (e.g., this compound and the immediate active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. preprints.org This methodology would be ideal for investigating the precise mechanism of catalase inhibition, where mercaptosuccinic acid forms a complex with the enzyme, disrupting its active site. scbt.com QM/MM calculations can elucidate the electronic rearrangements that occur during bond formation between the inhibitor and the enzyme.

Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy between a ligand and an enzyme. nih.gov These calculations help to quantify the strength of the interaction and can be used to compare the binding affinities of different inhibitors or substrates. Such calculations could be applied to understand the potent inhibition of enkephalin convertase by its derivative, 2-guanidinoethylmercaptosuccinic acid (GEMSA).

Structural Biology Approaches

Structural biology provides the empirical foundation for computational studies by determining the three-dimensional structures of macromolecules at or near atomic resolution. instruct-eric.org

X-ray Crystallography: This technique is a cornerstone for determining the high-resolution structure of enzyme-ligand complexes. instruct-eric.orgepfl.ch By crystallizing an enzyme in the presence of this compound, it is possible to visualize the exact binding mode, identify the specific amino acid residues involved in the interaction, and observe any resulting conformational changes. instruct-eric.org A crystal structure of glutathione peroxidase co-crystallized with mercaptosuccinic acid, for example, would provide definitive evidence of the interactions leading to its inhibitory activity, validating and refining models derived from computational docking.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is particularly powerful for studying the dynamics of enzyme-ligand interactions in solution. instruct-eric.org It can identify which parts of the enzyme are affected by ligand binding and can characterize the dynamics of the complex over a wide range of timescales. This would be valuable for studying the interaction of this compound with enzymes where significant conformational flexibility is expected upon binding.

Cryo-Electron Microscopy (Cryo-EM): For large and complex enzyme systems that are difficult to crystallize, cryo-EM has become a revolutionary tool. instruct-eric.org It allows for the determination of near-atomic resolution structures of macromolecular complexes. This method could be applied to study the interaction of this compound derivatives with large, multi-domain enzymes.

Together, these computational and structural methods provide a synergistic approach to understanding enzyme-ligand dynamics. Structural methods provide static snapshots of interaction geometries, which serve as the starting point for computational simulations that explore the dynamic behavior and energetics of the system. cebem-lat.org This integrated approach is crucial for a complete understanding of how this compound and its analogs interact with and modulate the function of their target enzymes.

Biochemical Interactions and Enzymatic Transformations

This compound, also known as mercaptosuccinic acid (MSA), and its derivatives are known to participate in various biochemical interactions, primarily acting as inhibitors of several key enzymes. The presence of both a thiol (-SH) group and carboxylic acid moieties allows these molecules to interact specifically with enzyme active sites.

Enzyme Inhibition

Mercaptosuccinic acid has been identified as an inhibitor of several antioxidant enzymes. Its mechanism often involves direct interaction with the enzyme's active site. scbt.com

Glutathione Peroxidase (GPx): MSA is an inhibitor of glutathione peroxidase, a crucial antioxidant enzyme. nih.govscbt.com Studies on the bovine erythrocyte enzyme revealed an IC50 value of 24.7 µM and a Ki value of 14.6 µM. nih.gov The inhibition of human GPx in cancer cell lysates by MSA has also been demonstrated. nih.gov

Catalase: This compound inhibits catalase by forming a complex with the enzyme, which impairs its ability to detoxify hydrogen peroxide by disrupting the active site. scbt.com

Other Enzymes: Derivatives of this compound also show potent inhibitory activity. For example, 2-Guanidinoethylmercaptosuccinic acid (GEMSA) is a competitive inhibitor of carboxypeptidase B2 (TAFIa) and a potent inhibitor of the carboxypeptidase B-like processing enzyme known as enkephalin convertase, with a reported Ki of 8.8 nM.

| Compound | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| Mercaptosuccinic acid (MSA) | Bovine Glutathione Peroxidase | IC50: 24.7 µM; Ki: 14.6 µM | nih.gov |

| Mercaptosuccinic acid (MSA) | Catalase | Inhibits by forming a complex with the enzyme | scbt.com |

| 2-Guanidinoethylmercaptosuccinic acid (GEMSA) | Carboxypeptidase B2 (TAFIa) | Competitive inhibitor | |

| 2-Guanidinoethylmercaptosuccinic acid (GEMSA) | Enkephalin Convertase | Ki: 8.8 nM |

Enzymatic Transformations

The butanedioate structure within this compound derivatives makes them substrates for certain enzymatic transformations, particularly hydrolysis by esterases.

Environmental Fate and Degradation Pathways of 2 Sulfanylbutanedioate

Hydrolytic Stability and Transformation in Aquatic Systems

Hydrolysis is a primary mechanism for the transformation of chemical substances in aquatic environments, involving the cleavage of chemical bonds by reaction with water. nih.gov The stability of 2-Sulfanylbutanedioate and its derivatives to hydrolysis is significantly influenced by environmental factors, particularly pH and temperature.

The hydrolytic degradation of this compound and its esterified forms, such as the pesticide malathion (B1675926), is highly dependent on the pH of the surrounding water. internationalscholarsjournals.org The compound is relatively stable under neutral to acidic conditions but undergoes rapid hydrolysis as the pH becomes more alkaline. nih.gov For instance, the half-life of malathion is reported to be 107 days at a pH of 5, but this decreases dramatically to 6.21 days at a pH of 7 and to just 0.5 days at a pH of 9. This indicates that hydroxide-catalyzed hydrolysis is a major degradation pathway in alkaline aquatic environments. nih.gov

Temperature also plays a crucial role in the kinetics of hydrolysis. redalyc.org An increase in temperature generally accelerates the rate of hydrolytic degradation. internationalscholarsjournals.org Studies on malathion have shown that its hydrolysis half-life in water at a pH of 7.4 decreases from 11 days at 20°C to 1.3 days at 37.5°C. nih.gov This relationship is a key factor in predicting the persistence of the compound in different climatic conditions.

Table 1: pH-Dependent Hydrolytic Half-Life of Malathion at 25°C

| pH | Half-Life (days) | Reference |

|---|---|---|

| 5.0 | 107 | |

| 7.0 | 6.21 | |

| 9.0 | 0.5 |

The hydrolysis of compounds containing the this compound moiety, such as malathion, results in the formation of several degradation products. The specific byproducts formed can depend on the pH of the water. nih.gov Under alkaline conditions, hydrolysis can yield products like O,O-dimethyl phosphorodithioic acid, diethyl fumarate (B1241708), and the alpha and beta monoacid derivatives of malathion. rsc.org In acidic solutions, the primary hydrolytic byproducts include diethyl thiomalate and O,O-dimethylphosphorothionic acid. nih.gov

A comprehensive list of identified hydrolytic degradates from malathion includes:

Malathion alpha-monoacid

Malathion beta-monoacid

Diethyl fumarate

Diethyl thiomalate internationalscholarsjournals.org

O,O-dimethylphosphorodithioic acid rsc.org

O,O-dimethylphosphorothionic acid internationalscholarsjournals.org

Influence of Environmental Parameters on Hydrolysis Kinetics

Microbial Biodegradation in Soil and Water Environments

Biodegradation, the breakdown of organic substances by microorganisms, is a crucial process in the environmental attenuation of chemical compounds. nih.gov For this compound, microbial activity is a more significant degradation pathway than chemical hydrolysis in many natural settings. internationalscholarsjournals.orgorst.edu